tert-Butyl (2-(methylamino)cyclohexyl)carbamate
Overview
Description
“tert-Butyl (2-(methylamino)cyclohexyl)carbamate” is a chemical compound with the molecular formula C12H24N2O2 . It has a molecular weight of 228.33 . The IUPAC name for this compound is tert-butyl ((1S,2R)-2-(methylamino)cyclohexyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid . The SMILES string for this compound is CNCCNC(=O)OC©©C , which provides a simplified representation of the compound’s structure.Scientific Research Applications
Environmental Science and Toxicity Studies
Studies on Synthetic Phenolic Antioxidants (SPAs), which share structural similarities with tert-butyl derivatives, indicate their widespread use in preventing oxidative reactions in products. Research has identified environmental occurrences of SPAs and their transformation products, revealing pathways of human exposure and potential toxicity effects, such as hepatic toxicity and endocrine disruption. These findings underscore the importance of studying the environmental behavior and toxicity of compounds related to tert-Butyl (2-(methylamino)cyclohexyl)carbamate to assess risks and develop safer alternatives (Liu & Mabury, 2020).
Bioremediation and Environmental Fate
The degradation and bioremediation of Methyl tert-butyl ether (MTBE), a compound structurally akin to this compound, have been extensively studied. These investigations reveal that MTBE can be biodegraded under aerobic conditions, with varying rates depending on environmental conditions. Such research provides a framework for understanding the environmental fate of similar compounds and the potential for bioremediation strategies to mitigate pollution (Fiorenza & Rifai, 2003).
Synthetic Chemistry Applications
Research on tert-Butanesulfinamide demonstrates its significance in the synthesis of N-heterocycles via sulfinimines, providing a pathway to structurally diverse and biologically significant compounds. This showcases the potential utility of this compound in synthetic chemistry, particularly in the enantioselective synthesis of amines and their derivatives. Such compounds are pivotal in the development of pharmaceuticals and natural product synthesis (Philip et al., 2020).
Mechanism of Action
Mode of Action
It is known that the compound contains a carbamate group, which is often involved in the inhibition of enzymes such as acetylcholinesterase .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, including those involving neurotransmitters .
Pharmacokinetics
It is known that tert-butyl alcohol, a related compound, is rapidly absorbed if inhaled or ingested .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-Butyl (2-(methylamino)cyclohexyl)carbamate”. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .
Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXDBAIQSFJAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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